molecular formula C8H18ClN3O B5891949 4-amino-N-ethylpiperidine-1-carboxamide hydrochloride

4-amino-N-ethylpiperidine-1-carboxamide hydrochloride

Cat. No.: B5891949
M. Wt: 207.70 g/mol
InChI Key: RWOPCVUICHJAOR-UHFFFAOYSA-N
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Description

4-amino-N-ethylpiperidine-1-carboxamide hydrochloride is a chemical compound with the molecular formula C8H18ClN3O and a molecular weight of 207.7 g/mol . It is a hydrochloride salt form of 4-amino-N-ethylpiperidine-1-carboxamide, which is a piperidine derivative. This compound is used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

The safety data sheet for 4-amino-N-ethyl-1-piperidinecarboxamide hydrochloride is available online . It is recommended to handle the compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-ethylpiperidine-1-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with ethylamine and subsequent conversion to the hydrochloride salt. The reaction conditions often include:

    Starting Materials: Piperidine derivatives, ethylamine

    Solvents: Common solvents like ethanol or methanol

    Catalysts: Acid catalysts such as hydrochloric acid

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures

Industrial Production Methods

In industrial settings, the production of this compound involves bulk synthesis techniques. These methods are optimized for large-scale production and may include continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-ethylpiperidine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Water, ethanol, and other polar solvents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

4-amino-N-ethylpiperidine-1-carboxamide hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-amino-N-ethylpiperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved may include:

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-methylpiperidine-1-carboxamide hydrochloride
  • 4-amino-N-propylpiperidine-1-carboxamide hydrochloride
  • 4-amino-N-butylpiperidine-1-carboxamide hydrochloride

Uniqueness

4-amino-N-ethylpiperidine-1-carboxamide hydrochloride is unique due to its specific ethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

4-amino-N-ethylpiperidine-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.ClH/c1-2-10-8(12)11-5-3-7(9)4-6-11;/h7H,2-6,9H2,1H3,(H,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOPCVUICHJAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676295
Record name 4-Amino-N-ethylpiperidine-1-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675112-80-8
Record name 4-Amino-N-ethylpiperidine-1-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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